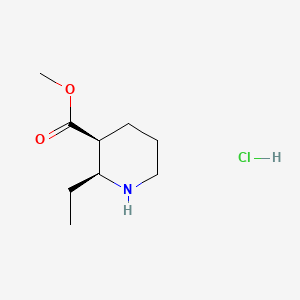
rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl group at the 2-position and a carboxylate ester group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the piperidine ring through an alkylation reaction.
Esterification: The carboxylate ester group is introduced at the 3-position through an esterification reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative.
Comparaison Avec Des Composés Similaires
- rac-methyl (2R,3R)-2-methylpiperidine-3-carboxylate hydrochloride
- rac-methyl (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperidine ring. While rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride has an ethyl group, the similar compounds have different alkyl groups.
- Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compounds undergo.
- Applications: While all these compounds can be used in similar applications, the specific substituents may make one compound more suitable for a particular application over another.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-ethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-8-7(9(11)12-2)5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Clé InChI |
NPBUQMHSWHBGJL-WSZWBAFRSA-N |
SMILES isomérique |
CC[C@H]1[C@H](CCCN1)C(=O)OC.Cl |
SMILES canonique |
CCC1C(CCCN1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
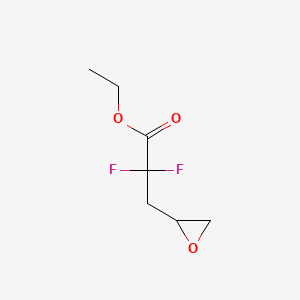
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
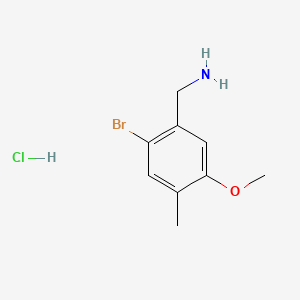
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
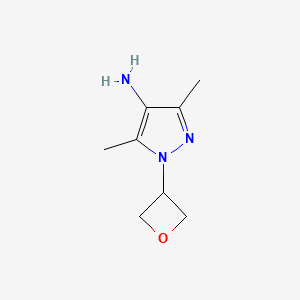
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
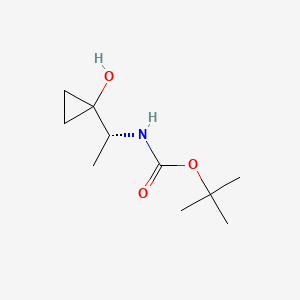
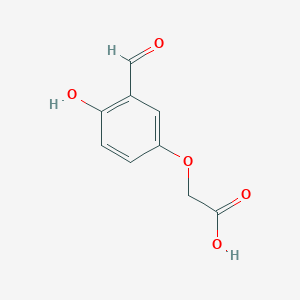
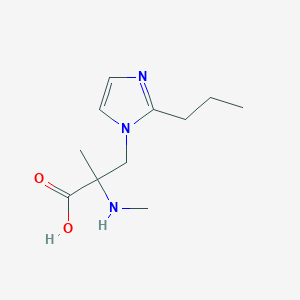
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B15299508.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
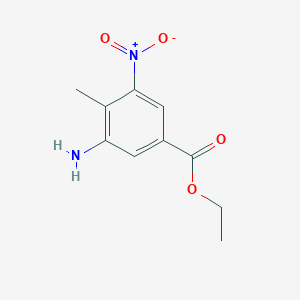
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)
